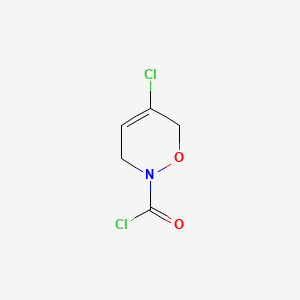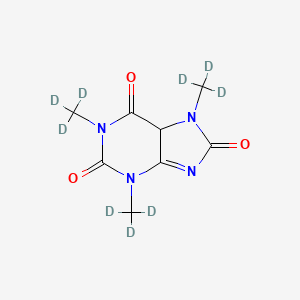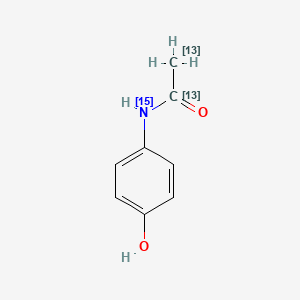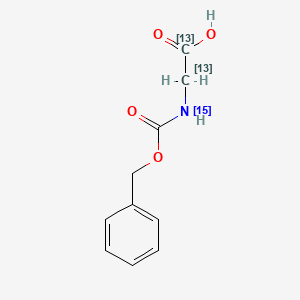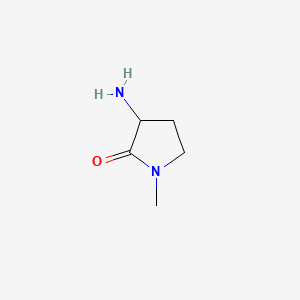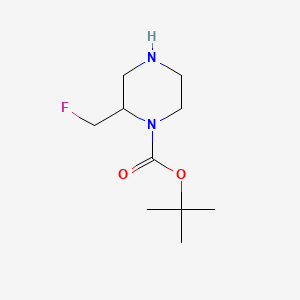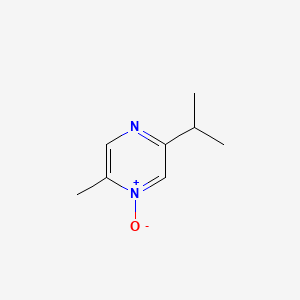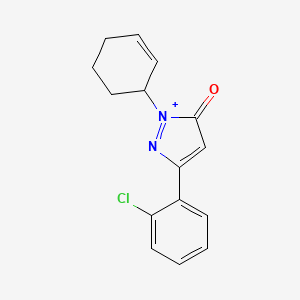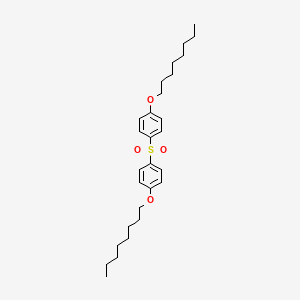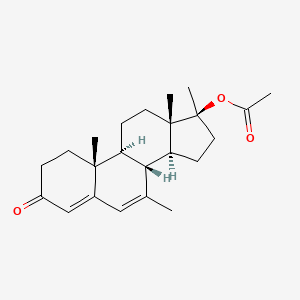
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one” is a steroid derivative based on the “androsta” part of its name. The “acetyloxy” group suggests the presence of an acetoxy functional group, which is a functional group with the formula −OCOCH3 .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a steroid backbone. Techniques such as Nuclear Magnetic Resonance (NMR) and X-Ray Diffractometry (XRD) could be used for detailed structural analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Electrospray techniques have been used to study many chemical reactions in micro- and nano-droplets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Techniques such as Dynamic Mechanical Analysis could be used to study its viscoelastic properties .Future Directions
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14-12-16-13-17(25)6-9-21(16,3)18-7-10-22(4)19(20(14)18)8-11-23(22,5)26-15(2)24/h12-13,18-20H,6-11H2,1-5H3/t18-,19-,20+,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUTWNHELYXDCQ-CDXCJDFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


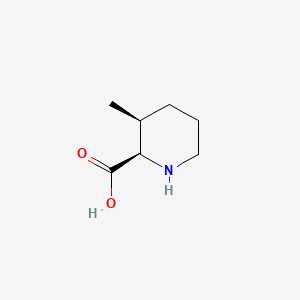
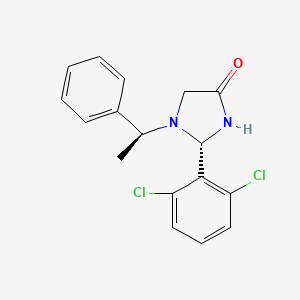
![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)
